4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Nomenclature and Systematic Identification
This compound possesses a well-defined systematic nomenclature that reflects its complex heterocyclic structure. The compound is registered under the Chemical Abstracts Service number 1511867-22-3, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry name follows the standard nomenclature conventions for fused ring systems, where the pyrrolo[2,3-b]pyridine core indicates the fusion pattern between the pyrrole and pyridine rings.
The molecular formula C8H7N3O2 encompasses a molecular weight of 177.16 grams per mole, reflecting the presence of eight carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms within the structure. The systematic identification relies on several key structural descriptors that facilitate accurate chemical communication and database searches.
Table 1. Systematic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1511867-22-3 |
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| European Community Number | 899-960-9 |
| Simplified Molecular Input Line Entry System | O=N+[O-] |
The structural elucidation of this compound reveals the characteristic fusion of a five-membered pyrrole ring with a six-membered pyridine ring, creating the pyrrolo[2,3-b]pyridine backbone. The substitution pattern places a methyl group at position 4 and a nitro group at position 5, creating a unique electronic environment that influences the compound's reactivity and biological activity. The numbering system follows established conventions for pyrrolopyridine systems, where the nitrogen atoms in both rings serve as reference points for positional assignments.
Advanced spectroscopic techniques have been employed to confirm the structural identity of this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These analytical methods provide detailed insights into the molecular architecture and confirm the presence of characteristic functional groups. The nitro group typically exhibits distinctive spectroscopic signatures, including strong infrared absorption bands around 1550-1350 cm⁻¹ corresponding to nitro stretching vibrations.
Historical Context in Heterocyclic Chemistry Research
The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to early investigations of nitrogen-containing heterocycles in the mid-20th century. Initial synthetic approaches to these compounds emerged from modifications of classical indole synthesis methodologies, particularly adaptations of the Fischer indole synthesis and Madelung cyclization reactions. These pioneering efforts established fundamental synthetic protocols that continue to influence contemporary research in pyrrolopyridine chemistry.
Historical investigations into pyrrolo[2,3-b]pyridine reactivity patterns revealed the preferential electrophilic substitution at the 3-position of the heterocyclic system. Early researchers demonstrated that these compounds undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at this position, although specific examples of nitration at the 2-position were also documented. These foundational studies established crucial structure-reactivity relationships that guide modern synthetic strategies.
Table 2. Historical Milestone Research in Pyrrolo[2,3-b]pyridine Chemistry
The evolution of synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives has been marked by continuous refinement and innovation. Contemporary research has focused on developing efficient cyclocondensation reactions involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds under acidic conditions. These modern approaches provide access to novel substituted pyrrolopyridine frameworks with diverse substitution patterns.
Synthetic advances have particularly emphasized the utility of active methylene compounds containing electron-donating and electron-withdrawing substituents in cyclocondensation reactions. The successful implementation of acetylacetone, ethyl cyanoacetate, and malononitrile as coupling partners has expanded the accessible chemical space for pyrrolopyridine derivatives. These reactions typically require acetic acid as solvent with catalytic amounts of hydrochloric acid, proceeding through four-hour reflux conditions to achieve optimal yields.
The biological significance of pyrrolo[2,3-b]pyridine compounds has emerged as a driving force in contemporary research efforts. Structure-activity relationship studies have demonstrated the importance of specific substitution patterns for biological activity, particularly in the context of phosphodiesterase inhibition. The pyrrolo[2,3-b]pyridine scaffold has proven particularly valuable as a replacement for traditional heterocyclic systems in medicinal chemistry applications.
Research investigations into this compound specifically have focused on its role as a synthetic intermediate and its potential biological activities. The presence of both electron-withdrawing nitro and electron-donating methyl substituents creates a unique electronic environment that influences both chemical reactivity and biological interactions. Contemporary studies continue to explore the synthetic utility of this compound in the preparation of more complex heterocyclic systems and biologically active molecules.
The methodological development of pyrrolopyridine synthesis has been significantly influenced by the need for efficient access to diverse substitution patterns. Fischer cyclization approaches using polyphosphoric acid have proven particularly valuable for constructing substituted pyrrolo[2,3-b]pyridine frameworks. These methods enable the preparation of previously difficult-to-access heterocycles containing specific substitution patterns, including halogen substituents that serve as versatile synthetic handles for further functionalization.
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6-2-3-9-8(6)10-4-7(5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIWXSVJMQWOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Halogenation of Pyrrolo[2,3-b]pyridine Derivatives
The foundational step in synthesizing 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves nitration of the pyrrolo[2,3-b]pyridine core. According to research, nitration predominantly occurs at the 5-position due to the electron density distribution, with the nitro group being slightly twisted out of the plane of the heterocyclic system, which influences subsequent reactivity.
- Nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at position 5.
Formylation Techniques
Formylation of pyrrolo[2,3-b]pyridine derivatives is crucial for subsequent functionalization. The Duff reaction is frequently employed, which involves the use of hexamine and formic acid to introduce a formyl group at the 3-position, providing a versatile intermediate for further modifications.
- The Duff reaction efficiently yields 3-formyl derivatives, which are pivotal for subsequent cross-coupling reactions.
- The formyl group at position 3 facilitates subsequent Suzuki coupling to introduce various aryl groups.
Methylation Strategies
Methylation at the nitrogen atom (N-1) of pyrrolo[2,3-b]pyridine is achieved using methyl iodide (MeI) in the presence of sodium hydride (NaH). This step is essential for obtaining the methyl-substituted derivatives, such as this compound.
- NaH as a base in anhydrous solvents like DMF or THF.
- Methyl iodide as the methyl source, typically under inert atmosphere to prevent side reactions.
Cross-Coupling Reactions
Suzuki-Miyaura coupling is the predominant method for attaching aryl groups at the 3- or 5-positions of the pyrrolo[2,3-b]pyridine core. This reaction involves palladium catalysis and boronic acids or esters, providing high regioselectivity and functional group tolerance.
- Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.
- Aqueous or alcoholic solvents with base such as potassium carbonate.
- Reaction conditions generally at reflux temperatures.
Halogenation and Subsequent Functionalization
Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS), enabling further cross-coupling reactions to diversify the heterocyclic scaffold. Halogenation is regioselective, favoring positions activated by electron-donating groups.
- Iodinated intermediates serve as versatile substrates for subsequent Suzuki couplings to introduce various substituents.
Reduction and Final Functionalization
The nitro group introduced at position 5 can be reduced to an amino group via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This reduction is often followed by acylation or other derivatization to generate target compounds.
Summary of Key Steps:
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| Nitration | Aromatic nitration | HNO₃ / H₂SO₄ | Cold temperature | Introduce nitro group at position 5 |
| Formylation | Duff reaction | Hexamine, formic acid | Reflux | Add formyl group at position 3 |
| Methylation | Alkylation | NaH, MeI | Inert atmosphere, room temp | Methylate N-1 |
| Halogenation | Iodination | NIS | Reflux | Introduce iodine at position 3 |
| Cross-coupling | Suzuki reaction | Boronic acid, Pd catalyst | Reflux | Attach aryl groups |
| Reduction | Catalytic hydrogenation | H₂, Pd/C | Room temp, pressure | Reduce nitro to amino |
Notes on Synthesis Optimization and Challenges
- Selectivity: Achieving regioselectivity during nitration and halogenation is critical; reaction conditions such as temperature and reagent equivalents are optimized to favor substitution at desired positions.
- Yield: Multi-step syntheses often require purification after each step, with yields optimized through solvent choice and reaction time.
- Functional Group Compatibility: The sequence of reactions is designed to minimize interference between functional groups, with protective groups (e.g., tosyl, benzyl) employed as needed.
Data Summary and Research Findings
| Method | Key Reactions | Advantages | Limitations |
|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | High regioselectivity | Over-nitration risk |
| Duff formylation | Nucleophilic aromatic substitution | Good yield of formyl intermediates | Requires careful control of conditions |
| Methylation | Alkylation with MeI | Simple, efficient | Possible over-alkylation |
| Suzuki coupling | Palladium-catalyzed cross-coupling | High regioselectivity | Catalyst cost |
| Halogenation | NIS iodination | Facilitates further modifications | Over-halogenation risk |
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide in suitable solvents.
Major Products Formed
Reduction: The major product formed is 4-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Depending on the nucleophile used, various substituted derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be obtained.
Scientific Research Applications
Cancer Therapy
One of the primary areas of research for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in numerous cancers, making FGFRs attractive targets for cancer therapy. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong binding affinity (e.g., compound 4h showed IC50 values of 7 nM for FGFR1) .
In vitro studies have demonstrated that these compounds can inhibit proliferation and induce apoptosis in breast cancer cell lines (4T1 cells), as well as significantly reduce cell migration and invasion . This suggests a promising application in developing targeted cancer therapies.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. Some compounds have shown effectiveness against Mycobacterium tuberculosis, with specific derivatives demonstrating minimum inhibitory concentrations (MICs) lower than 25 µM . This activity is crucial in the context of increasing antibiotic resistance and the need for new anti-tuberculosis agents.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Certain derivatives have been synthesized and tested as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. For example, specific compounds exhibited IC50 values as low as 3 nM for MMP-2, indicating strong anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Modifications at various positions on the pyrrolopyridine scaffold can significantly impact biological activity. For instance:
- Substituents at Position 5 : The introduction of electron-withdrawing groups has been shown to enhance FGFR inhibitory activity.
- Alkyl Groups : The presence of methyl or other alkyl groups at specific positions can improve solubility and bioavailability.
Case Study 1: FGFR Inhibition in Breast Cancer
A study conducted by Su et al. reported on a series of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Compound 4h was highlighted for its potent inhibitory activity against FGFRs and demonstrated significant effects on breast cancer cell lines . This case study underscores the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antimycobacterial Activity
Another study focused on the antimycobacterial properties of pyrrolo[2,3-b]pyridine derivatives against Mycobacterium tuberculosis. The synthesized compounds were evaluated for their ability to inhibit the InhA enzyme critical to mycolic acid synthesis, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
Key Observations:
- Nitro Group Position : The 5-nitro group in the target compound and its analogs is critical for electronic modulation. Nitro groups are electron-withdrawing, polarizing the aromatic system and directing electrophilic substitution reactions .
- Halogen vs. Nitro : Bromo/chloro substituents (e.g., 4-Bromo-5-chloro analog) facilitate Suzuki-Miyaura cross-coupling, whereas nitro groups require reduction for further functionalization .
Stability and Reactivity
- Nitro Reduction : The 5-nitro group in the target compound can be reduced to an amine (e.g., using Raney Nickel/H₂), enabling subsequent acylation or urea formation .
- Comparative Reactivity : Halogenated analogs (e.g., 4-Bromo-5-chloro) undergo cross-coupling more readily than nitro-substituted derivatives, which require prior reduction .
Biological Activity
4-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine class, characterized by a pyrrole ring fused to a pyridine ring. Its structure can be represented as follows:
-
Inhibition of Phosphodiesterases (PDEs) :
- Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can act as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. For instance, a related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating its potential use in treating inflammatory diseases .
-
Modulation of RORγt Activity :
- The compound has been reported to modulate the activity of retinoic acid-related orphan receptor gamma t (RORγt), which is involved in the regulation of immune responses. This modulation could lead to therapeutic benefits in conditions such as autoimmune disorders and inflammatory diseases by reducing interleukin-17 (IL-17) levels .
Table 1: Summary of Biological Activities
| Activity | Mechanism/Target | Reference |
|---|---|---|
| PDE4B Inhibition | Selective inhibition | |
| RORγt Modulation | Reduced IL-17 production | |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines |
Case Studies and Research Findings
-
PDE4B Inhibition :
- A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their PDE4B inhibitory activity. One compound showed an IC50 value of 0.48 μM, indicating strong potency against this target. The selectivity profile against other PDE isoforms was favorable, suggesting potential for development as an anti-inflammatory agent .
- RORγt Modulation :
-
Antioxidant and Anti-inflammatory Properties :
- Additional studies have indicated that related compounds exhibit antioxidant properties alongside their anti-inflammatory effects. These compounds were tested in microglial cells and showed significant inhibition of pro-inflammatory responses induced by lipopolysaccharides (LPS), further supporting their therapeutic potential in neuroinflammatory conditions .
Q & A
Q. Q1. What are the common synthetic routes for 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Core Scaffold Formation : Cyclization of substituted pyridine precursors using hexamine in acetic acid at 120°C (e.g., Scheme 2 in ).
- Nitration : Introduce nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Methylation : Use NaH or K₂CO₃ with methyl iodide in THF/DMF for regioselective alkylation .
- Optimization :
- Monitor reaction progress via TLC/HPLC.
- Adjust stoichiometry (e.g., 1.2 eq. nitrating agent) and reaction time (2–4 hrs) to maximize yield (typically 60–75%) .
Q. Q2. How is the purity and structure of this compound validated in experimental settings?
Methodological Answer:
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
- Melting point analysis (e.g., 180–185°C) for batch consistency.
- Structural Confirmation :
Advanced Research Questions
Q. Q3. What strategies are employed to analyze structure-activity relationships (SAR) for pyrrolo[2,3-b]pyridine derivatives in kinase inhibition?
Methodological Answer:
- SAR Workflow :
- Substituent Variation : Synthesize analogs with modifications at positions 3, 4, and 5 (e.g., halogen, aryl, or alkyl groups) .
- Biological Assays : Test inhibition against target kinases (e.g., BTK, JAK3) using enzymatic IC₅₀ measurements (e.g., ADP-Glo™ assay) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with kinase ATP pockets .
- Example : Nitro groups at position 5 enhance electron-withdrawing effects, improving binding to hydrophobic kinase pockets .
Q. Q4. How can researchers resolve contradictions in biological activity data for nitro-substituted pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Root Cause Analysis :
- Purity Discrepancies : Re-evaluate HPLC methods; impurities >2% can skew IC₅₀ values .
- Assay Variability : Standardize cell-based assays (e.g., RIN5F cells for insulinotropic activity) with positive controls .
- Solubility Issues : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
- Case Study : Inconsistent JAK3 inhibition data were traced to differences in protein expression systems (baculovirus vs. mammalian) .
Q. Q5. What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations :
- Case Example : Nitro groups at C-5 increase electrophilicity at C-3, enabling Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
Experimental Design & Data Analysis
Q. Q6. How should researchers design experiments to study the stability of this compound under physiological conditions?
Methodological Answer:
- Stability Protocol :
- Data Interpretation :
- Half-life (t₁/₂) <6 hrs in PBS suggests need for prodrug strategies .
Q. Q7. What analytical techniques are critical for characterizing intermediates in multi-step syntheses of pyrrolo[2,3-b]pyridines?
Methodological Answer:
- Technique Suite :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
